molecular formula C6H11NO2 B129625 Methyl D-prolinate CAS No. 43041-12-9

Methyl D-prolinate

Cat. No.: B129625
CAS No.: 43041-12-9
M. Wt: 129.16 g/mol
InChI Key: BLWYXBNNBYXPPL-RXMQYKEDSA-N
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Description

Methyl D-prolinate: is a chemical compound with the molecular formula C6H11NO2 . It is the methyl ester of D-proline, an amino acid. This compound is often used as a building block in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl D-prolinate can be synthesized through the esterification of D-proline with methanol in the presence of an acid catalyst. The reaction typically involves heating D-proline with methanol and a strong acid such as hydrochloric acid or sulfuric acid. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes as biocatalysts can also be employed to achieve high enantioselectivity and minimize racemization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl D-prolinate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The ester group in this compound can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl D-prolinate is used as a chiral building block in the synthesis of complex organic molecules. It is also employed in the preparation of proline derivatives and peptidomimetics .

Biology: In biological research, this compound is used to study the role of proline and its derivatives in protein folding and stability. It is also used in the synthesis of peptide-based drugs .

Medicine: this compound is a key intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents. Its chiral nature makes it valuable in the development of enantioselective drugs .

Industry: In the industrial sector, this compound is used in the production of polymers and as a precursor for the synthesis of agrochemicals and other fine chemicals .

Mechanism of Action

Methyl D-prolinate exerts its effects through its interaction with various molecular targets. In enzymatic reactions, it can act as a substrate or inhibitor, influencing the activity of enzymes involved in amino acid metabolism. The ester group in this compound can undergo hydrolysis to release D-proline, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Methyl D-prolinate is unique due to its D-configuration, which imparts distinct stereochemical properties. This makes it particularly useful in the synthesis of enantioselective compounds and in studies involving chiral recognition and catalysis .

Properties

IUPAC Name

methyl (2R)-pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)5-3-2-4-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWYXBNNBYXPPL-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314597
Record name D-Proline methyl ester
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43041-12-9
Record name D-Proline methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl D-prolinate
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Record name D-Proline methyl ester
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Record name Methyl D-prolinate
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Record name METHYL D-PROLINATE
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Synthesis routes and methods I

Procedure details

7 mL of thionyl chloride was dissolved in 50 mL of methanol in an ice-water bath, followed by addition of pyrrolidine-2-carboxylic acid 10a (5 g, 43.40 mmol). The mixture was warmed up to room temperature and stirred for 24 hours. The mixture was concentrated under reduced pressure to obtain methylpyrrolidine-2-carboxylate 10b (10 g) crude product as a white solid, which was directly used in the next step without purification.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
pyrrolidine-2-carboxylic acid
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of L-proline (2.23 g) in dry methanol (15 ml) was cooled to −5° C. and thionyl chloride (4.52 g) was added dropwise, while stirring and maintaining the temperature of the reactants below 0° C. The reaction was continued at 25° C. for 2 h. The solvent was distilled and the residue stored in ice-chest for 12 h. The solid mass was added to aqueous solution of potassium carbonate (50%, 20 ml) at 0° C. and the separated oily layer was extracted into ether (15 ml×3). The ethereal layer was dried over anhydrous sodium sulfate and distilled to afford 2.3 g of 2-(carbomethoxy)-pyrrolidine (85%), [MS (m/z) M+129 (1%), 114 (0.5), 70(100), 68(50), 43(80), 41(90)]. It was taken in dry diethyl ether (15 ml), cooled to 0° C. and t-butylhypochlorite (2.16 g) added dropwise. The reaction was monitored on silica gel thin layer using chloroform as the eluant. After completion of the reaction (15 min.), potassium t-butoxide (2.24 g) was added gradually over 10 min. and the reactants stirred at 25° C. for 5 h. The solution was filtered and the solvent distilled under reduced pressure to afford 2-(carbomethoxy)-1-pyrrroline (2 g), [MS (m/z) M+ 127(1%), 112(0.5), 97 (15), 69 (100), 54 (50), 41 (75)]. To a suspension of magnesium turnings (0.43 g) in dry ether, iodine (0.01 g) was added followed by dropwise addition of a solution of methyl iodide (3.08 g) in ether (5 ml) at 35° C. The mixture was stirred until the disappearance of magnesium turnings (15 min), then cooled to 0° C. To it, a solution of 2-(carbomethoxy)-1-pyrrroline (2 g) in dry ether (5 ml) was added over 5 min. and the mixture was stirred at room temperature. On completion of the reaction (2 h) the product was worked up by the addition of dilute hydrochloric acid (5%, 10 ml) and the organic layer separated. The aqueous layer was further extracted with ether (10 ml×2) and the combined organic layers dried over anhydrous sodium sulphate and distilled to afford pure 2-acetyl-1-pyrroline [1.3g, 95% purity, MS (m/z) M+ 111 (5%), 96 (0.1), 83 (15), 69(8), 68 (10), 55 (2), 52 (0.2), 43 (100),42 (25), 41 (50)].
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
4.52 g
Type
reactant
Reaction Step Two

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